molecular formula C18H16N2O2 B5616520 2-(4-ethoxyphenyl)-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B5616520
M. Wt: 292.3 g/mol
InChI Key: KDYDWLATELVYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-4-quinolinecarboxamide is a compound of interest within the quinoline derivatives. Quinolines and their derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One notable approach is the reaction of arylimines with 2-substituted acrylates or acrylamides under specific catalysts and conditions, such as indium(III) chloride and microwave activation, which facilitates rapid synthesis with considerable yields (Dorothée Duvelleroy et al., 2005). Another method involves the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides, which were obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride (M. Uchida et al., 1995).

Molecular Structure Analysis

Quinoline derivatives can exhibit different polymorphic forms, as seen in compounds with strong diuretic properties where two polymorphic modifications were found. These structural differences can influence their physical properties and biological activity (S. Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including condensation, cyclization, and amination, to form new compounds with potential pharmacological activities. For example, the Buchwald–Hartwig amination process is a key reaction for synthesizing 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the versatility of quinoline derivatives in chemical synthesis (H. Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points of quinoline derivatives, can be significantly varied. These properties are crucial for determining the suitability of these compounds for various applications, including their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (M. Ghate et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity and interaction with biological molecules, are of great interest. For instance, the ability of certain quinoline derivatives to interact with DNA through π-stacking and hydrogen-bonding interactions highlights their potential as bioactive molecules (H. Bonacorso et al., 2018).

Safety and Hazards

The safety and hazards associated with “2-(4-ethoxyphenyl)-4-quinolinecarboxamide” are not explicitly mentioned in the resources I have .

properties

IUPAC Name

2-(4-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYDWLATELVYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.